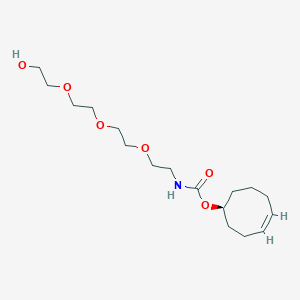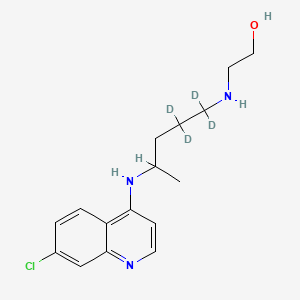
PD-1/PD-L1-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-14 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade immune surveillance. By inhibiting this pathway, this compound enhances the immune system’s ability to recognize and destroy cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are essential to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PD-1/PD-L1-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-14 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of the PD-1/PD-L1 pathway in immune regulation.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancer immunotherapy.
Wirkmechanismus
PD-1/PD-L1-IN-14 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores T cell activity and enhances the immune response against tumor cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathway primarily affects T cell activation and proliferation .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-14 is unique compared to other similar compounds due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
BMS-1001: Another small molecule inhibitor with high binding affinity for PD-L1.
Incyte-001: Known for its ability to penetrate the blood-brain barrier.
Incyte-011: Exhibits potent inhibition of the PD-1/PD-L1 interaction and enhances immune response.
This compound stands out due to its balanced pharmacokinetic properties and reduced cytotoxicity, making it a promising candidate for further development in cancer immunotherapy .
Eigenschaften
Molekularformel |
C24H24N4O2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
2-[[3-[[5-(2-methyl-3-phenylphenyl)-1,3,4-oxadiazol-2-yl]amino]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C24H24N4O2/c1-17-21(19-8-3-2-4-9-19)11-6-12-22(17)23-27-28-24(30-23)26-20-10-5-7-18(15-20)16-25-13-14-29/h2-12,15,25,29H,13-14,16H2,1H3,(H,26,28) |
InChI-Schlüssel |
YBHXMLDVPTWSAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2=NN=C(O2)NC3=CC=CC(=C3)CNCCO)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)





